9-Oxo-9h-fluoren-1-yl acetate
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Overview
Description
9-Oxo-9h-fluoren-1-yl acetate is a chemical compound with the molecular formula C15H10O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an acetate group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9h-fluoren-1-yl acetate typically involves the acetylation of 9-oxo-9H-fluorene. One common method is the reaction of 9-oxo-9H-fluorene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9h-fluoren-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-9-ol derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-Oxo-9h-fluoren-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-9h-fluoren-1-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding fluorenone derivative. This fluorenone derivative can then interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: A closely related compound with a similar structure but without the acetate group.
9-Fluorenylmethanol: Another derivative of fluorene with a hydroxyl group instead of an acetate group.
Fluorenone: The parent compound from which 9-Oxo-9h-fluoren-1-yl acetate is derived.
Uniqueness
This compound is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
7145-79-1 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(9-oxofluoren-1-yl) acetate |
InChI |
InChI=1S/C15H10O3/c1-9(16)18-13-8-4-7-11-10-5-2-3-6-12(10)15(17)14(11)13/h2-8H,1H3 |
InChI Key |
XPUQALWMMSRERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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